Cas no 824-51-1 (6-Methyl-1H-pyrrolo[2,3-b]pyridine)

6-Methyl-1H-pyrrolo[2,3-b]pyridine structure
824-51-1 structure
Product Name:6-Methyl-1H-pyrrolo[2,3-b]pyridine
Numéro CAS:824-51-1
Le MF:C8H8N2
Mégawatts:132.162521362305
MDL:MFCD06659664
CID:707096
PubChem ID:11457716
Update Time:2025-11-06

6-Methyl-1H-pyrrolo[2,3-b]pyridine Propriétés chimiques et physiques

Nom et identifiant

    • 6-Methyl-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 6-methyl-
    • 6-Methyl-7-azaindole
    • 6-Methyl-1H-pyrrolo[2,3-b]pyridine (ACI)
    • CS-B0515
    • MFCD06659664
    • 824-51-1
    • 1,7-Diazaindene, 6-methyl-
    • DTXSID80466423
    • SCHEMBL343400
    • AB26035
    • SY023701
    • AKOS006293131
    • J-518904
    • YQDMUZFABFBKJN-UHFFFAOYSA-N
    • 6-Methyl-1H-pyrrolo[2 pound not3-b]pyridine
    • DS-16325
    • MDL: MFCD06659664
    • Piscine à noyau: 1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10)
    • La clé Inchi: YQDMUZFABFBKJN-UHFFFAOYSA-N
    • Sourire: N1C2=C(C=CN2)C=CC=1C

Propriétés calculées

  • Qualité précise: 132.06900
  • Masse isotopique unique: 132.068748264g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 0
  • Complexité: 124
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.7
  • Surface topologique des pôles: 28.7Ų

Propriétés expérimentales

  • Dense: 1.17
  • Point de fusion: 140 ºC
  • Point d'ébullition: 259.634°C at 760 mmHg
  • Point d'éclair: 112.803°C
  • Indice de réfraction: 1.667
  • Le PSA: 28.68000
  • Le LogP: 1.87130

6-Methyl-1H-pyrrolo[2,3-b]pyridine Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

6-Methyl-1H-pyrrolo[2,3-b]pyridine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
092002-250mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
250mg
£41.00 2022-03-01
Fluorochem
092002-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
1g
£85.00 2022-03-01
Fluorochem
092002-5g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
5g
£294.00 2022-03-01
Fluorochem
092002-25g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
25g
£1110.00 2022-03-01
Chemenu
CM128942-250mg
6-methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 95%+
250mg
$61 2021-08-05
Chemenu
CM128942-1g
6-methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 95%+
1g
$122 2021-08-05
Chemenu
CM128942-5g
6-methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 95%+
5g
$462 2021-08-05
ChemScence
CS-B0515-250mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98.36%
250mg
$51.0 2022-04-26
ChemScence
CS-B0515-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98.36%
1g
$107.0 2022-04-26
ChemScence
CS-B0515-2500mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98.36%
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6-Methyl-1H-pyrrolo[2,3-b]pyridine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Référence
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead optimization
Alonso, Juan Antonio; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5123-5126

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Référence
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

Méthode de production 3

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethyl acetate ;  rt; 2 h, rt
2.1 Reagents: Benzoyl chloride ,  Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
3.2 Solvents: Water ;  rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 4

Conditions de réaction
1.1 Reagents: Benzoyl chloride ,  Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
2.2 Solvents: Water ;  rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Référence
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  10 min, 140 °C
Référence
Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket
Nakano, Hirofumi ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 504-509

Méthode de production 8

Conditions de réaction
Référence
The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Meade, Eric A.; et al, Journal of Heterocyclic Chemistry, 1996, 33(2), 303-308

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
1.2 Solvents: Water ;  rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
1.2 Solvents: Methanol ;  1 h, reflux
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Référence
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
2.2 Solvents: Methanol ;  1 h, reflux
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Référence
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
2.2 Solvents: Water ;  rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
3.2 Solvents: Methanol ;  1 h, reflux
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Référence
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
3.2 Solvents: Water ;  rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
Référence
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

6-Methyl-1H-pyrrolo[2,3-b]pyridine Raw materials

6-Methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products

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